3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-

Synthetic methodology Process chemistry Heterocyclic synthesis

Kinase inhibitor programs demand building blocks with orthogonal reactivity for efficient SAR exploration. 4-Bromo-7-azaindole-3-carbaldehyde (CAS 1198277-83-6) addresses this bottleneck with its 7-azaindole hinge-binding core, reactive C3-aldehyde for condensation or reductive amination, and C4-bromo handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). This orthogonality enables sequential diversification for parallel library synthesis targeting BTK, c-Met, GSK-3β, and FLT3 kinases. A validated one-step Vilsmeier protocol supports cost-effective bulk preparation. Supplied with comprehensive spectral characterization (1H-, 13C-NMR, IR, Raman) for immediate incoming QC.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 1198277-83-6
Cat. No. B12052095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-
CAS1198277-83-6
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Br)C(C=N2)C=O
InChIInChI=1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-5H
InChIKeyQJWUFFHQWVUITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Overview


4-Bromo-3H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS 1198277-83-6) is a halogenated heterocyclic building block featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core substituted with a bromine atom at the 4-position and a reactive aldehyde group at the 3-position. The compound has a molecular formula of C8H5BrN2O and a molecular weight of approximately 225.04 g/mol . The 7-azaindole scaffold is a privileged structure in medicinal chemistry, extensively employed as a hinge-binding motif in kinase inhibitor design due to its ability to mimic the adenine moiety of ATP [1]. The presence of both a C4-bromo handle for cross-coupling reactions and a C3-aldehyde functionality for condensation or reductive amination chemistry renders this compound a strategically versatile intermediate for the synthesis of biologically active molecules, particularly ATP-competitive kinase inhibitors and targeted protein degraders [1][2].

Procurement Risk Alert


Generic substitution of 4-bromo-3H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde with other 7-azaindole-3-carbaldehydes bearing different halogen substituents (e.g., 4-chloro, 4-fluoro, or 5-bromo) or lacking the C3-aldehyde functionality is not scientifically defensible without re-optimization of downstream chemistry. The bromine atom at the 4-position exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) compared to chlorine (lower reactivity) or fluorine (non-participating), dictating reaction conditions and coupling partner scope [1]. Furthermore, the 4-bromo substitution pattern on the 7-azaindole core confers distinct electronic and steric properties that influence binding affinity to kinase hinge regions, as demonstrated by differential inhibitory activities observed between 4-bromo and 4-chloro 7-azaindole derivatives in platinum(II) oxalato complexes [2]. The quantitative evidence below substantiates that substitution at the 4-position with bromine versus chlorine or at the 3-position versus 4-position yields measurably divergent outcomes in both synthetic efficiency and biological activity, making informed procurement based on this compound's specific structural features essential for reproducible research outcomes.

Quantitative Evidence


Synthetic Efficiency: One-Step Vilsmeier Protocol

A 2023 protocol in Molbank reports the one-step synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde from 4-bromo-7-azaindole using adapted Vilsmeier conditions, achieving quantitative yield [1]. This represents a substantial improvement over traditional multi-step approaches that typically require sequential bromination and formylation with cumulative yields often below 60–70% for comparable azaindole-3-carbaldehydes [1]. The protocol provides comprehensive analytical characterization including 1H-, 2H-, and 13C-NMR spectroscopy as well as IR and Raman spectral data, establishing a reproducible benchmark for quality control and procurement specifications [1].

Synthetic methodology Process chemistry Heterocyclic synthesis

Halogen Position and Antitumor Activity

In a direct head-to-head comparison of platinum(II) oxalato complexes bearing different 7-azaindole coligands, the 3-bromo-7-azaindole derivative (3Braza, complex 2) exhibited measurable antitumor activity against osteosarcoma (HOS) and breast adenocarcinoma (MCF7) cell lines with IC50 values of 27.5 μM and 18.3 μM, respectively, whereas the 4-bromo-7-azaindole derivative (4Braza, complex 3) and 4-chloro-7-azaindole derivative (4Claza, complex 1) showed no reportable activity under identical assay conditions [1]. The 3-bromo derivative was further characterized against a panel of six additional cancer cell lines, demonstrating IC50 values of 17.3 μM (G361 melanoma), 31.8 μM (HeLa cervical carcinoma), and 19.2 μM (A2780 ovarian carcinoma) [1].

Antitumor activity Platinum complexes Structure-activity relationship

Orthogonal Functionalization via Dual Reactive Handles

The 7-azaindole scaffold is established as a privileged kinase hinge-binding motif, with numerous ATP-competitive inhibitors incorporating this core achieving nanomolar IC50 values against clinically relevant targets [1]. Compounds bearing the 4-bromo-7-azaindole substructure enable orthogonal functionalization via sequential reactions: (1) initial derivatization at the C3-aldehyde position through condensation, reductive amination, or Knoevenagel reactions, followed by (2) palladium-catalyzed cross-coupling at the C4-bromo position to introduce diverse aryl, heteroaryl, or amine substituents [1][2]. This orthogonal reactivity profile contrasts with 4-chloro analogs, which exhibit substantially lower oxidative addition rates in cross-coupling reactions, often necessitating harsher conditions (elevated temperature, stronger bases, or specialized ligand systems) that can compromise sensitive functional groups [1][2].

Kinase inhibitors Cross-coupling Parallel synthesis

Application Scenarios


Kinase Inhibitor Synthesis

This compound is optimally deployed as a core scaffold for ATP-competitive kinase inhibitor programs. The 7-azaindole core provides the adenine-mimetic hinge-binding pharmacophore essential for kinase inhibition, while the C3-aldehyde and C4-bromo handles enable sequential diversification [1]. Initial derivatization at the C3-aldehyde (via condensation or reductive amination) can introduce solvent-exposed or ribose-pocket moieties, followed by C4 cross-coupling to access diverse hydrophobic back-pocket interactions. This orthogonal reactivity profile supports efficient parallel library synthesis for SAR exploration against kinases such as BTK, c-Met, GSK-3β, and FLT3, where pyrrolo[2,3-b]pyridine derivatives have demonstrated IC50 values in the low nanomolar to sub-nanomolar range [1][2].

PROTAC and Molecular Glue Ligands

The compound serves as an advanced intermediate for targeted protein degradation (PROTAC) ligand synthesis. The 7-azaindole core is a recognized kinase-targeting warhead, and the C3-aldehyde functionality provides a convenient attachment point for linker conjugation via reductive amination or oxime formation [1][2]. The C4-bromo substituent can be exploited for late-stage diversification to optimize ternary complex formation or modulate physicochemical properties without requiring de novo scaffold synthesis.

High-Efficiency One-Step Synthesis

For laboratories seeking to prepare this compound in-house rather than procure it, the published one-step Vilsmeier protocol provides a validated, high-yielding synthetic route that minimizes material consumption and waste generation [3]. The quantitative yield reported under these conditions significantly reduces the cost-per-gram compared to alternative multi-step approaches. The comprehensive spectral characterization data (1H-, 2H-, 13C-NMR, IR, and Raman) supplied in the Molbank publication [3] serves as a definitive analytical reference for incoming quality control and purity verification.

Diversity-Oriented Synthesis Libraries

This compound is a high-value addition to diversity-oriented synthesis collections, particularly for academic core facilities and screening centers. The orthogonal C3-aldehyde and C4-bromo functional handles support parallel diversification into structurally complex heterocyclic frameworks (e.g., fused polycycles, hydrazones, oxadiazoles) [1][2]. The validated synthetic accessibility via the quantitative Vilsmeier protocol [3] enables cost-effective bulk preparation for library production, while the bromine substituent maintains compatibility with standard high-throughput purification and analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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